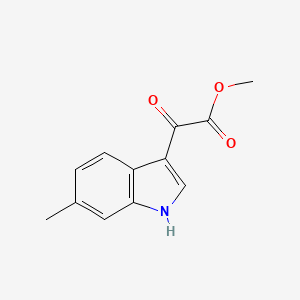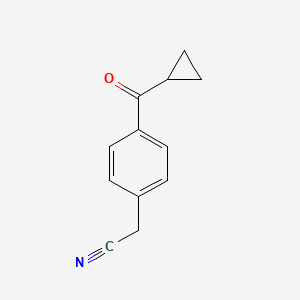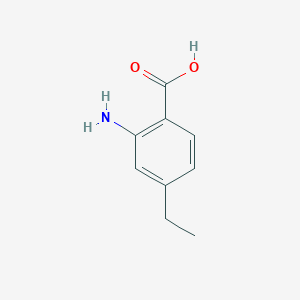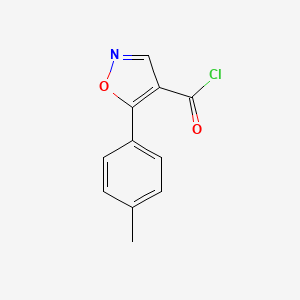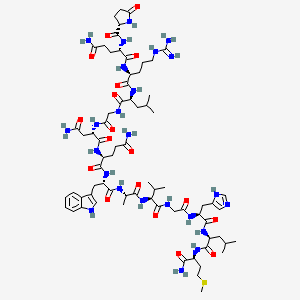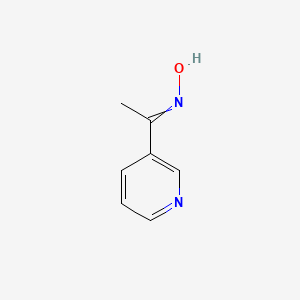
3-Acetylpyridine oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylpyridine oxime is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine and is characterized by the presence of an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Acetylpyridine oxime can be synthesized through the reaction of 3-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in ethanol at elevated temperatures (around 55-60°C) to facilitate the formation of the oxime .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of similar synthetic routes as described above, with optimizations for scale-up and yield improvement.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetylpyridine oxime undergoes various chemical reactions, including:
Reduction: Catalytic enantioselective borane reduction to form (S)-1-pyridin-3-yl-ethylamine bis hydrochloride.
Substitution: Reaction with benzyl chloride to form O-benzyl oxime derivatives.
Common Reagents and Conditions
Reduction: Borane reagents in the presence of chiral catalysts.
Substitution: Benzyl chloride in the presence of a base such as sodium hydride.
Major Products Formed
Reduction: (S)-1-pyridin-3-yl-ethylamine bis hydrochloride.
Substitution: O-benzyl oxime derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetylpyridine oxime has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Acetylpyridine oxime involves its interaction with specific molecular targets, leading to various biological effects. For example, its reduction product, (S)-1-pyridin-3-yl-ethylamine, may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyridin-4-yl)ethanone oxime: Similar structure but with the oxime group attached to the 4-position of the pyridine ring.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime: Contains additional methyl groups and a butanone moiety.
Uniqueness
3-Acetylpyridine oxime is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
N-(1-pyridin-3-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3 |
InChI-Schlüssel |
MSRXORUOQNNOKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8815610.png)
![3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B8815627.png)
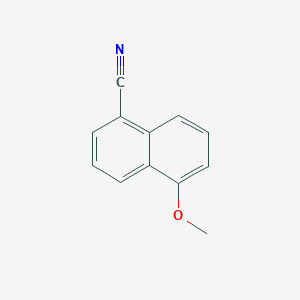
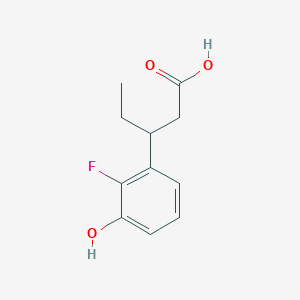
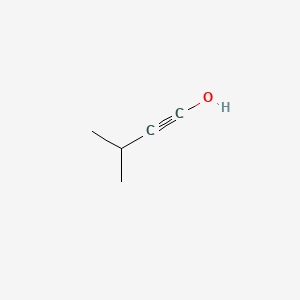
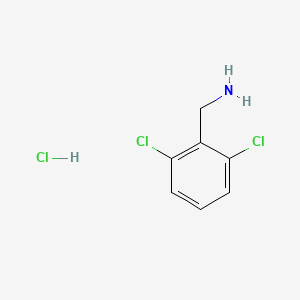
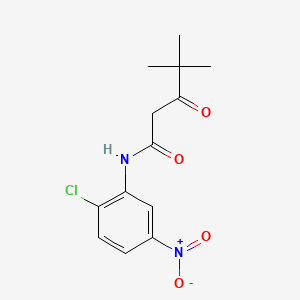
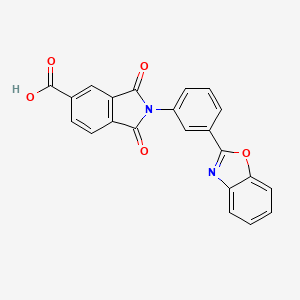
![N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B8815664.png)
